1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide
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Overview
Description
The compound “1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a piperidine ring, a phenyl group, a pyrrolidine ring, and an acetyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a six-membered piperidine ring, a five-membered pyrrolidine ring, and a phenyl ring . The spatial orientation of substituents and the stereogenicity of carbons can lead to different biological profiles of drug candidates .Scientific Research Applications
HIV-1 Inhibition
The compound 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, also known as TAK-220, is a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity. It exhibits both high metabolic stability and potent inhibition of membrane fusion, strongly inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This makes it a promising clinical candidate for further development in the fight against HIV-1 (Imamura et al., 2006).
Anti-acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Some derivatives, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, have shown potent inhibitory activity against acetylcholinesterase, indicating potential for development as antidementia agents (Sugimoto et al., 1990).
Analgesic and Anti-inflammatory Properties
The synthesis and pharmacological evaluation of certain piperidine derivatives, specifically 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide and its analogs, have demonstrated significant analgesic and anti-inflammatory properties. These compounds have shown efficacy in models such as carrageenan-induced rat paw assay and mouse writhing assay, indicating potential for development as analgesic and anti-inflammatory drugs (Okunrobo & Usifoh, 2006).
CB1 Cannabinoid Receptor Affinity
Methoxy and fluorine analogs substituted on the terminal carbon of the pentyl chain of specific N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide derivatives have been synthesized. These analogs have been evaluated for their potency in inhibiting the binding of the CB1 antagonist, indicating their potential use in developing tracers for medical imaging, specifically for positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and metabolic breakdown .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, including modulation of signal transduction, alteration of gene expression, and induction of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s biochemical properties are influenced by the spatial orientation of substituents, leading to different biological profiles due to the different binding mode to enantioselective proteins .
Cellular Effects
Compounds with a similar pyrrolidine structure have been shown to interact with various cellular processes .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Compounds with a similar structure have been shown to interact with various enzymes and cofactors .
Properties
IUPAC Name |
1-acetyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(23)21-10-7-15(8-11-21)19(24)20-16-3-5-17(6-4-16)22-12-9-18(13-22)25-2/h3-6,15,18H,7-13H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXPUJUNCBWCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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